molecular formula C10H11BrO2 B14053361 1-(2-Bromo-6-(hydroxymethyl)phenyl)propan-1-one

1-(2-Bromo-6-(hydroxymethyl)phenyl)propan-1-one

Cat. No.: B14053361
M. Wt: 243.10 g/mol
InChI Key: JEMIBGKORNVKRC-UHFFFAOYSA-N
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Description

1-(2-Bromo-6-(hydroxymethyl)phenyl)propan-1-one is an organic compound with the molecular formula C10H11BrO2 It is a brominated aromatic ketone with a hydroxymethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-6-(hydroxymethyl)phenyl)propan-1-one typically involves the bromination of a suitable precursor, followed by the introduction of the hydroxymethyl group. One common method involves the bromination of 2-(hydroxymethyl)phenylpropan-1-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-6-(hydroxymethyl)phenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: 1-(2-Carboxy-6-(hydroxymethyl)phenyl)propan-1-one.

    Reduction: 1-(2-Bromo-6-(hydroxymethyl)phenyl)propan-1-ol.

    Substitution: 1-(2-Substituted-6-(hydroxymethyl)phenyl)propan-1-one, where the substituent depends on the nucleophile used.

Scientific Research Applications

1-(2-Bromo-6-(hydroxymethyl)phenyl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.

    Industry: It can be used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-6-(hydroxymethyl)phenyl)propan-1-one involves its ability to form covalent bonds with nucleophilic sites on biological molecules. This can lead to the inhibition of enzyme activity or the modification of protein function. The bromine atom and the carbonyl group are key functional groups that participate in these interactions, with the hydroxymethyl group providing additional sites for hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Bromo-4-(hydroxymethyl)phenyl)propan-1-one
  • 1-(2-Bromo-6-methylphenyl)propan-1-one
  • 1-(2-Bromo-6-(methoxymethyl)phenyl)propan-1-one

Uniqueness

1-(2-Bromo-6-(hydroxymethyl)phenyl)propan-1-one is unique due to the presence of both the bromine atom and the hydroxymethyl group on the aromatic ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

1-[2-bromo-6-(hydroxymethyl)phenyl]propan-1-one

InChI

InChI=1S/C10H11BrO2/c1-2-9(13)10-7(6-12)4-3-5-8(10)11/h3-5,12H,2,6H2,1H3

InChI Key

JEMIBGKORNVKRC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC=C1Br)CO

Origin of Product

United States

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